molecular formula C18H16ClN3O4 B2578657 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide CAS No. 941899-98-5

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide

Cat. No.: B2578657
CAS No.: 941899-98-5
M. Wt: 373.79
InChI Key: BZFFIPBCKZGRMW-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide is a synthetic small molecule with a molecular formula of C18H16ClN3O4 and a molecular weight of 373.79 g/mol . This benzamide derivative is built around a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The compound features a 2-chloro-5-nitrobenzamide group linked to the tetrahydroquinoline core, which is N-acetylated to modulate its physicochemical properties and bioavailability. While specific biological data for this exact regioisomer is not available in the public domain, its structure is closely related to compounds featured in patent literature covering dihydroquinolinone derivatives, which are investigated for their potential therapeutic applications . The strategic incorporation of electron-withdrawing substituents makes it a valuable intermediate for further chemical exploration, such as nucleophilic aromatic substitution or reduction reactions. This compound is provided For Research Use Only (RUO) and is intended for use in laboratory research, specifically as a building block in medicinal chemistry, a potential inhibitor or agonist in biological screening assays, or a key intermediate in the synthesis of more complex chemical entities. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloro-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-11(23)21-8-2-3-12-9-13(4-7-17(12)21)20-18(24)15-10-14(22(25)26)5-6-16(15)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFFIPBCKZGRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Acetylation: The resulting tetrahydroquinoline is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling with 2-chloro-5-nitrobenzoic Acid: The acetylated tetrahydroquinoline is coupled with 2-chloro-5-nitrobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrahydroquinoline moiety may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(2-Substituted Phenyl)-2-Chloro-5-Nitrobenzamides

The parent scaffold N-(2-substituted phenyl)-2-chloro-5-nitrobenzamide shares the 2-chloro-5-nitrobenzoyl core with the target compound but differs in the substituent at the nitrogen atom. Key findings from studies on these analogs include:

  • Hydrophobic substituents (e.g., benzyl, alkyl groups) enhance inhibition of Cdk5-mediated PPARγ phosphorylation by occupying a hydrophobic pocket near the β3–β4 loop of PPARγ .
  • Hydrophilic substituents (e.g., piperazine in compound 8 ) reduce inhibitory activity due to poor compatibility with the hydrophobic binding site .
  • Solubility challenges : Derivatives like SB1405 (with a benzyl group) exhibit strong inhibition but poor solubility, prompting structural modifications (e.g., piperazine additions in SB1451/1453) to improve pharmacokinetics .

Structural Comparison Table

Compound Name R Group Key Activity (PPARγ Inhibition) Solubility Reference
N-(2-Benzylphenyl)-2-chloro-5-nitrobenzamide (SB1405) Benzyl IC₅₀ ≈ 0.5 µM (strong inhibition) Low
N-(2-Piperazine-phenyl)-2-chloro-5-nitrobenzamide (SB1451) Piperazine-benzyl IC₅₀ ≈ 2.1 µM (moderate inhibition) Improved
Target Compound 1-Acetyl-THQ Inferred strong inhibition Moderate (acetyl enhances lipophilicity)
Quinolin-6-yl Acetamide Derivatives

Compounds such as (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (, entry 57) share the quinolin-6-yl moiety with the target compound but differ in the acetamide substituents.

  • Activity trends: Substituents on the indolinone ring (e.g., bromobenzyl, cyanamido) correlate with enhanced binding affinity, as seen in compound 59 (6.878 activity metric) .
  • Electron-withdrawing groups: The target compound’s 2-chloro-5-nitrobenzoyl group may enhance electrophilicity, facilitating covalent interactions (e.g., with Cys313 in PPARγ) compared to non-covalent analogs in .

Structural Comparison Table

Compound Name Core Structure Substituents Activity Metric Reference
(E)-2-(5-Amino...-ylidene)-N-(quinolin-6-yl)acetamide Indolinone-acetamide 4-Bromobenzyl, amino 5.411
(E)-2-(5-Cyanamido...-ylidene)-N-(quinolin-6-yl)acetamide Indolinone-acetamide 4-Bromobenzyl, cyanamido 6.878
Target Compound Benzamide 1-Acetyl-THQ, 2-Cl, 5-NO₂ Not reported

Key Insight: The quinolin-6-yl group in both classes suggests a role in target engagement, possibly through π-π stacking or hydrogen bonding. However, the target compound’s benzamide scaffold may offer distinct electronic properties compared to indolinone-based analogs.

Mechanistic and Pharmacokinetic Considerations

  • Covalent binding : The 2-chloro-5-nitrobenzamide moiety in the target compound may act as a warhead for covalent modification of cysteine residues (e.g., Cys313 in PPARγ), similar to SB1405 .
  • Solubility vs. activity trade-off : The acetyl-THQ group balances hydrophobicity (for target binding) and moderate solubility, avoiding the extreme solubility issues seen in SB1405 .
  • Metabolic stability: The tetrahydroquinoline core may confer resistance to oxidative metabolism compared to phenyl-substituted analogs.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-5-nitrobenzamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a nitrobenzamide , characterized by the following structural components:

  • Acetyl group at the 1-position of the tetrahydroquinoline
  • Chloro substituent at the 2-position of the benzamide
  • Nitro group at the 5-position of the benzene ring

Its molecular formula is C16H16ClN3O3C_{16}H_{16}ClN_{3}O_{3} with a molecular weight of approximately 345.77 g/mol.

Pharmacological Activities

Research indicates that this compound exhibits significant biological activities, including:

1. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. The mechanism often involves the reduction of nitro groups to reactive intermediates that can bind to DNA, leading to cell death. Studies have shown that derivatives similar to this compound demonstrate potent activity against various pathogens, suggesting potential use in treating infections .

2. Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays indicate that it may inhibit cell proliferation in several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown IC50 values in the micromolar range against various cancer types .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes involved in neurodegenerative diseases. Notably:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Inhibitors of these enzymes are crucial in Alzheimer's disease treatment. Compounds related to this class have shown significant inhibitory activity with IC50 values lower than those of standard drugs like rivastigmine .
  • β-secretase (BACE-1) : This enzyme plays a role in amyloid-beta peptide production, a target in Alzheimer's therapy. Inhibition studies demonstrated that related compounds exhibit submicromolar activity against BACE-1 .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound's structure allows it to interact with specific enzymes involved in neurotransmission and cancer progression.
  • Signal Transduction Modulation : By influencing cellular signaling pathways, it may alter cellular responses crucial for maintaining homeostasis or inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntimicrobialDNA binding via reduced nitro intermediates
AnticancerApoptosis induction and cell cycle arrest
AChE InhibitionCompetitive inhibition
BuChE InhibitionCompetitive inhibition
BACE-1 InhibitionSubmicromolar inhibition

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